(3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester
Description
(3α,5β)-3-[(Ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester (CAS: 96475-64-8) is a synthetic bile acid derivative with a molecular formula of C28H44O6 and a molecular weight of 476.65 g/mol . Its structure features:
- An ethoxycarbonyloxy group at the 3α-position, which serves as a protective group or modifies metabolic stability.
- A 7-oxo (keto) group on the steroid nucleus, reducing hydrophilicity compared to hydroxylated analogs.
- A methyl ester at the C-24 carboxyl group, enhancing lipophilicity and influencing bioavailability.
- A 5β-cholan backbone, a common framework in bile acids and their synthetic derivatives.
This compound is primarily used as a biochemical reagent and intermediate in pharmaceutical synthesis, particularly for developing bile acid-based therapeutics targeting nuclear receptors like FXR or TGR5 .
Properties
IUPAC Name |
methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O6/c1-6-33-26(31)34-19-11-13-27(3)18(15-19)16-23(29)25-21-9-8-20(17(2)7-10-24(30)32-5)28(21,4)14-12-22(25)27/h17-22,25H,6-16H2,1-5H3/t17-,18+,19-,20-,21+,22+,25+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASXPVZSBPLCKO-KJLIZYLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1CCC2(C3CCC4(C(C3C(=O)CC2C1)CCC4C(C)CCC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C[C@@H]2C1)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methyl Esterification
-
Side Reaction : Partial hydrolysis of the methyl ester under prolonged acidic conditions. Mitigated by strict control of reaction time.
Ethoxycarbonyl Protection
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Side Reaction : Formation of a 3,7-bis(ethoxycarbonyl) derivative if excess reagent is used. Avoided by stoichiometric reagent addition.
7α-Hydroxyl Oxidation
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Side Reaction : Epimerization at C-5β or C-3α under harsh conditions. PCC’s mild nature preserves stereochemistry.
Industrial-Scale Considerations
For large-scale production, modifications include:
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Continuous Flow Systems : To enhance heat dissipation during exothermic esterification.
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Catalyst Recycling : Recovery of PCC via filtration and regeneration of Cr(III) to Cr(VI).
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Solvent Recovery : Distillation of DCM and methanol for reuse, reducing environmental impact.
Emerging Methodologies
Recent advances propose enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) to achieve greener synthesis. Additionally, photocatalytic oxidation using visible light and organocatalysts shows promise for selective 7α-hydroxyl oxidation .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
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Synthesis of Bile Acids :
- The compound serves as a precursor in the synthesis of α-Muricholic Acid , a bile acid metabolite that is important for understanding lipid metabolism and its implications in health and disease. This application is critical for studies investigating the roles of bile acids in metabolic disorders and their therapeutic potential .
- Proteomics Research :
- Pharmacological Studies :
- Metabolic Pathway Analysis :
Case Study 1: Synthesis of α-Muricholic Acid
A study by Iida et al. demonstrated the successful synthesis of α-Muricholic Acid using (3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester as an intermediate. This research highlighted the compound's utility in producing bioactive bile acids that can influence lipid metabolism .
Case Study 2: Role in Lipid Metabolism
Research conducted on the effects of bile acid derivatives, including those synthesized from this compound, revealed their significant role in regulating cholesterol homeostasis. The findings indicated potential therapeutic applications for managing cholesterol-related disorders .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include hormone signaling, metabolic regulation, and other cellular processes.
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its ethoxycarbonyloxy and 7-oxo groups. Key comparisons with analogs include:
Key Observations :
- Substituent Effects : The ethoxycarbonyloxy group at C-3 enhances metabolic stability compared to acetylated analogs (e.g., 3α-acetyloxy in ), which are more prone to hydrolysis .
- Oxo vs.
- Stereochemistry : The 5β configuration is conserved in most bile acids, but variations at C-12 (e.g., 12α-hydroxy in vs. 12β-methyl in ) influence 3D conformation and biological activity .
Physicochemical Properties
- Lipophilicity: The methyl ester and ethoxycarbonyloxy group increase logP compared to free bile acids (e.g., chenodeoxycholic acid, logP ~3.5), enhancing membrane permeability .
- Solubility : The 7-oxo group reduces aqueous solubility relative to hydroxylated analogs (e.g., 7α-hydroxy derivatives in ).
- Stability : Ethoxycarbonyl esters are more resistant to enzymatic hydrolysis than acetylated derivatives (e.g., ), prolonging in vivo half-life .
Biological Activity
(3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester, also known as methyl 3α-[(ethoxycarbonyl)oxy]-7,12-dioxo-5β-cholan-24-oate, is a bile acid derivative with significant biological activity. This compound is primarily recognized for its role as an intermediate in the synthesis of α-Muricholic Acid, a bile acid metabolite that has been studied for its potential health benefits. This article explores the biological activities associated with this compound, including its pharmacological properties, therapeutic applications, and relevant case studies.
The molecular formula of this compound is , and it has a molecular weight of approximately 490.63 g/mol. The compound exhibits a density of 1.16 g/cm³ and a boiling point of 594.5ºC at atmospheric pressure .
The biological activity of this compound is largely attributed to its structural similarity to naturally occurring bile acids. Bile acids play essential roles in lipid digestion and absorption and are involved in various metabolic processes. This compound acts on specific receptors such as the farnesoid X receptor (FXR), which regulates bile acid synthesis and metabolism .
Pharmacological Effects
- Cholesterol Metabolism : The compound has been shown to influence cholesterol metabolism by modulating hepatic cholesterol synthesis and promoting the conversion of cholesterol into bile acids .
- Gallstone Dissolution : Similar to other bile acids, this compound may aid in dissolving cholesterol gallstones by enhancing biliary cholesterol desaturation .
- Anti-inflammatory Properties : Research indicates that bile acids can exert anti-inflammatory effects, potentially making this compound useful in treating inflammatory conditions .
Clinical Applications
- Biliary Disorders : Several studies have highlighted the efficacy of bile acids in treating conditions like cholestasis and gallstones. For instance, chenodeoxycholic acid (a closely related compound) has been utilized clinically to dissolve cholesterol gallstones .
- Metabolic Syndrome : Emerging research suggests that bile acids may play a role in managing metabolic syndrome by improving insulin sensitivity and glucose metabolism .
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate lipid profiles in hepatocytes, indicating its potential use in liver-related metabolic disorders .
In Vivo Studies
Animal studies have shown that administration of this compound can lead to significant reductions in serum cholesterol levels and improvements in liver function markers . These findings support its potential therapeutic applications in managing hyperlipidemia.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What analytical methods are recommended for the structural characterization of (3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester?
- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for verifying purity and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) should be employed to confirm stereochemistry, particularly the 3α,5β-configuration and ethoxycarbonyloxy substitution. X-ray crystallography can resolve ambiguities in stereochemical assignments, as demonstrated in related bile acid derivatives .
- Key Parameters :
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodology : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) should be conducted. Monitor degradation using HPLC to detect oxidation at the 7-oxo group or hydrolysis of the ethoxycarbonyloxy moiety. Compare results with structurally similar compounds like 7-ketodeoxycholic acid, which is prone to microbial degradation .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data on the metabolic pathways of this compound across species?
- Methodology : Use in vitro hepatocyte models from multiple species (e.g., human, rat) to assess phase I/II metabolism. Compare results with in vivo bile acid profiling via LC-MS/MS. For example, species-specific differences in tertiary oxidation (e.g., 7-oxo reduction) have been observed in related 5β-cholanic acids .
- Data Contradiction Analysis : If conflicting oxidation patterns arise, evaluate enzyme expression (e.g., CYP7A1, CYP27A1) via qPCR or Western blot to identify species-dependent metabolic drivers.
Q. How can synthetic routes be optimized to improve yield and reduce epimerization at the 3α position?
- Methodology : Employ protective group strategies (e.g., acetyl or benzoyl groups) during ethoxycarbonylation to minimize steric hindrance. Monitor reaction progress with real-time FTIR to detect carbonyl intermediates. For example, methyl ester derivatives of bile acids have been synthesized with >90% yield using low-temperature acylation .
- Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | −10°C to 0°C |
| Catalyst | DMAP (4-dimethylaminopyridine) |
Q. What in vitro models are suitable for studying the compound’s interaction with bile acid transporters (e.g., ASBT, NTCP)?
- Methodology : Use polarized cell lines (e.g., Caco-2 or HepG2) transfected with transporter-specific reporters. Competitive inhibition assays with taurocholic acid can quantify affinity. Structural analogs like chenodeoxycholic acid methyl ester show IC₅₀ values <10 μM for ASBT, suggesting similar methodologies apply .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
